2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime
Overview
Description
2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime is a chemical compound with the molecular formula C16H16N2O5S and a molecular weight of 348.37 g/mol . This compound is characterized by the presence of nitro, phenylsulfonyl, and oxime functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime typically involves multi-step organic reactions. One common synthetic route includes the nitration of a phenylsulfonylacetaldehyde derivative followed by the formation of the oxime through the reaction with O-(4-methylbenzyl)hydroxylamine under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The nitro and oxime groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The phenylsulfonyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime include:
2-nitro-2-(phenylsulfonyl)acetaldehyde oxime: Lacks the 4-methylbenzyl group, which may affect its reactivity and applications.
2-nitro-2-(phenylsulfonyl)acetaldehyde O-(benzyl)oxime: Similar structure but without the methyl group on the benzyl moiety, potentially altering its chemical properties.
2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-chlorobenzyl)oxime: Contains a chlorine atom instead of a methyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-N-[(4-methylphenyl)methoxy]-2-nitroethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-13-7-9-14(10-8-13)12-23-17-11-16(18(19)20)24(21,22)15-5-3-2-4-6-15/h2-11,16H,12H2,1H3/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPPPDHAJJMTAM-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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